molecular formula C11H17N3O B1489632 2-(Dimethylamino)-4,5,6-trimethylpyridine-3-carboxamide CAS No. 2256060-37-2

2-(Dimethylamino)-4,5,6-trimethylpyridine-3-carboxamide

Cat. No. B1489632
M. Wt: 207.27 g/mol
InChI Key: PQXGQYWZYGCOFX-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and the functional groups present. It may also include information about the class of compounds it belongs to and its relevance or applications in various fields .


Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other conditions, as well as the steps of the reaction .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and stability .

Scientific Research Applications

Antitumor Activity

Research has demonstrated that derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, which share a structural resemblance with "2-(Dimethylamino)-4,5,6-trimethylpyridine-3-carboxamide," exhibit significant antitumor activity. These compounds have been shown to bind to DNA through intercalation, with specific derivatives displaying activity against leukemia and solid tumors due to their ability to exist predominantly as monocations at physiological pH, facilitating more efficient distribution (Denny et al., 1987).

DNA Binding and Structural Insights

Crystallographic and molecular mechanics calculations on N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide derivatives have revealed their structural adaptability, contributing to their interaction with DNA. These studies provide insights into the conformational flexibility of these molecules, which is crucial for their biological activity as potential anti-cancer agents (Hudson et al., 1987).

Mechanism of Action

The cytotoxic agent N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) has been identified as a new DNA-intercalating drug with a dual mode of cytotoxic action thought to involve topoisomerases I and II. Despite promising preclinical activity against solid tumors in mice, its clinical application is challenged by the need for higher doses to achieve therapeutic efficacy, highlighting the importance of continued research on dosage optimization (McCrystal et al., 1999).

Pharmacokinetics

The quantification of DACA in plasma by high-performance liquid chromatography has been developed, enabling the detailed pharmacokinetic analysis of this antitumor agent. This methodological advancement supports further clinical research by facilitating the measurement of drug concentrations over extended periods, which is critical for optimizing therapeutic strategies (Young et al., 1990).

Safety And Hazards

This section includes information about the compound’s toxicity, flammability, and environmental impact. It may also include precautions to be taken while handling and storing the compound .

Future Directions

This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to enhance its properties .

properties

IUPAC Name

2-(dimethylamino)-4,5,6-trimethylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-6-7(2)9(10(12)15)11(14(4)5)13-8(6)3/h1-5H3,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXGQYWZYGCOFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N=C1C)N(C)C)C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dimethylamino)-4,5,6-trimethylpyridine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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